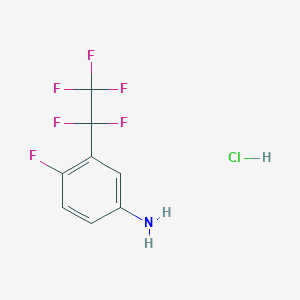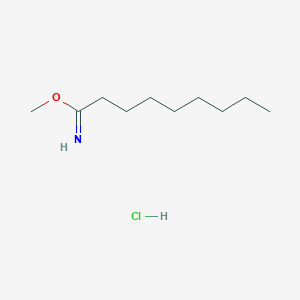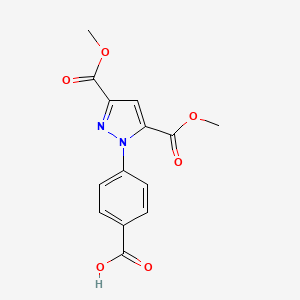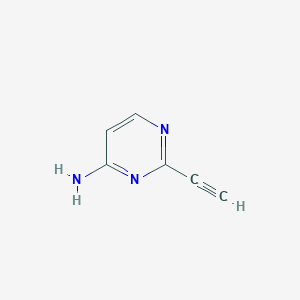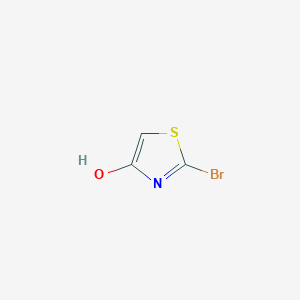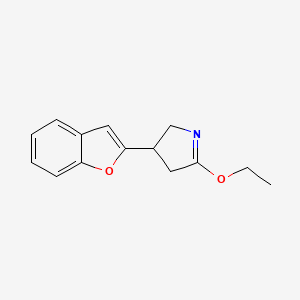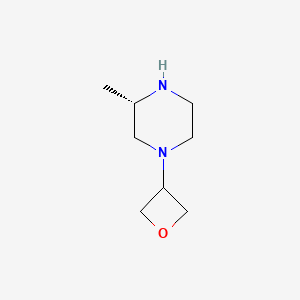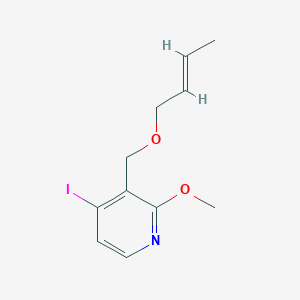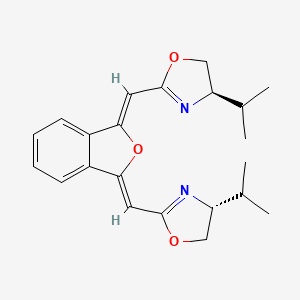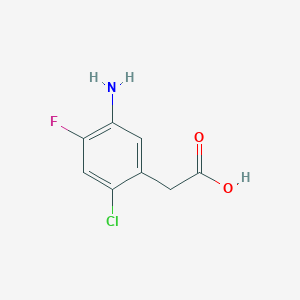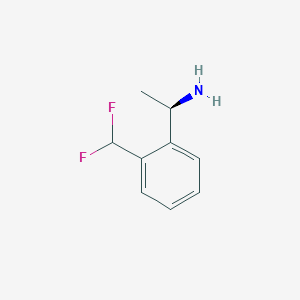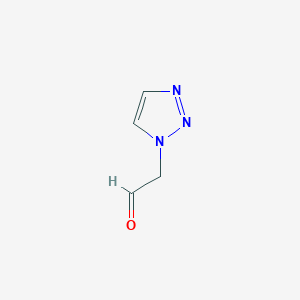
2-(1H-1,2,3-Triazol-1-yl)acetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-1,2,3-Triazol-1-yl)acetaldehyde is a chemical compound that features a triazole ring attached to an acetaldehyde group The triazole ring is a five-membered ring containing three nitrogen atoms, which is known for its stability and versatility in various chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,2,3-Triazol-1-yl)acetaldehyde can be achieved through various methods. One common approach involves the use of “click” chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method typically involves the reaction of an azide with an alkyne in the presence of a copper catalyst to form the triazole ring .
Another method involves the reaction of azidoacetamides with β-ketoesters and acetylacetone under mild conditions to form triazole derivatives . This approach is advantageous due to its simplicity and the availability of starting materials.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and scalability. The CuAAC reaction is particularly favored in industrial settings due to its high efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-(1H-1,2,3-Triazol-1-yl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The triazole ring can participate in substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Substitution reactions often require the presence of a base or acid catalyst, depending on the nature of the substituent.
Major Products Formed
Oxidation: 2-(1H-1,2,3-Triazol-1-yl)acetic acid.
Reduction: 2-(1H-1,2,3-Triazol-1-yl)ethanol.
Substitution: Various substituted triazole derivatives, depending on the substituent introduced.
Scientific Research Applications
2-(1H-1,2,3-Triazol-1-yl)acetaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(1H-1,2,3-Triazol-1-yl)acetaldehyde involves its interaction with various molecular targets. The triazole ring can form hydrogen bonds and other interactions with biological molecules, influencing their activity. For example, triazole derivatives have been shown to inhibit enzymes such as carbonic anhydrase by binding to their active sites .
Comparison with Similar Compounds
Similar Compounds
1H-1,2,4-Triazole-1-yl)acetaldehyde: Similar structure but with a different arrangement of nitrogen atoms in the ring.
1H-1,2,3-Triazole-4-carboxylic acid: Contains a carboxylic acid group instead of an aldehyde group.
1H-1,2,3-Triazole-1-yl)ethanol: Contains an alcohol group instead of an aldehyde group.
Uniqueness
2-(1H-1,2,3-Triazol-1-yl)acetaldehyde is unique due to the presence of both the triazole ring and the aldehyde group, which allows it to participate in a wide range of chemical reactions and form various derivatives. This versatility makes it a valuable compound in both research and industrial applications.
Properties
Molecular Formula |
C4H5N3O |
|---|---|
Molecular Weight |
111.10 g/mol |
IUPAC Name |
2-(triazol-1-yl)acetaldehyde |
InChI |
InChI=1S/C4H5N3O/c8-4-3-7-2-1-5-6-7/h1-2,4H,3H2 |
InChI Key |
ANCQJBPHZWXFJP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=N1)CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


